molecular formula C17H9Cl2N3O3S B2402474 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide CAS No. 897618-03-0

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Cat. No.: B2402474
CAS No.: 897618-03-0
M. Wt: 406.24
InChI Key: OQEYJXWSOQGJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H9Cl2N3O3S and its molecular weight is 406.24. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated the anticonvulsant properties of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide. One study found that a specific derivative showed significant anticonvulsant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, highlighting its potential as an effective anticonvulsant compound (Nath et al., 2021).

Anti-inflammatory Activity

A series of novel derivatives have been synthesized and evaluated for their anti-inflammatory activity using both in vitro and in vivo models. These studies suggest that these derivatives have promising anti-inflammatory properties, supported by molecular docking studies that indicate a high binding affinity towards human serum albumin (HSA) (Nikalje et al., 2015).

Anticancer Agents

New series of acetamide derivatives containing heterocyclic scaffolds have been designed and synthesized as novel anticancer agents. Some of these compounds demonstrated potent antiproliferative activity against cancer cell lines, suggesting their potential use as anticancer agents. Investigations into the mechanism of action and docking studies have also been conducted to further understand their therapeutic potential (Zhang et al., 2023).

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3O3S/c18-10-5-6-11-14(13(10)19)21-17(26-11)20-12(23)7-22-15(24)8-3-1-2-4-9(8)16(22)25/h1-6H,7H2,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEYJXWSOQGJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.